![molecular formula C14H13N3OS B2877274 2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one CAS No. 923700-50-9](/img/structure/B2877274.png)
2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one” is a chemical compound with the molecular formula C14H13N3OS and a molecular weight of 271.34 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3OS/c18-14-13-11(6-7-19-13)16-12(17-14)9-15-8-10-4-2-1-3-5-10/h1-7,9,15-16H,8H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Predicted properties include a melting point of 231.12°C, a boiling point of 539.64°C, a density of 1.4 g/cm3, and a refractive index of n20D 1.71 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Pokhodylo et al. (2015) developed a versatile and efficient method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-d]pyrimidin-4(3H)-ones, highlighting the compound's importance in organic synthesis due to their potential applications in medicinal chemistry and material science. This method does not require solvents and can produce derivatives with various substituents in high yields, demonstrating the compound's flexibility and utility in creating diverse molecular architectures (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
Anticancer Activity
Loidreau et al. (2020) synthesized bioisosteric analogues of thieno[3,2-d]pyrimidin-4-amines, envisioned as potent anticancer agents. These compounds exhibited inhibitory effects on human colorectal cancer cell proliferation, highlighting the therapeutic potential of thieno[3,2-d]pyrimidin-4-one derivatives in cancer treatment (Loidreau, Nourrisson, Fruit, Corbière, Marchand, & Besson, 2020).
Antimicrobial and Anti-inflammatory Agents
Research by Tolba et al. (2018) on new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents showed that the incorporation of different groups into the thieno[2,3-d]pyrimidine ring enhances its biological activities. These compounds displayed significant activity against fungi, bacteria, and inflammation, suggesting their potential as leads for developing new antimicrobial and anti-inflammatory drugs (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2000) designed and synthesized compounds as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor activity. The study demonstrates the potential of thieno[3,2-d]pyrimidin-4-one derivatives in cancer therapy by inhibiting critical enzymes involved in tumor cell proliferation (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Green Synthetic Methods
Shyyka et al. (2020) explored green synthetic methods for pyrimidine core annulation, producing thieno[2,3-d]pyrimidinones with anticancer properties. This study highlights the environmental benefits of solvent-free reactions and the biological significance of these compounds in treating cancer (Shyyka, Pokhodylo, Palchykov, Finiuk, Stoika, & Obushak, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-[(benzylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14-13-11(6-7-19-13)16-12(17-14)9-15-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSTGPCMIXUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC3=C(C(=O)N2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

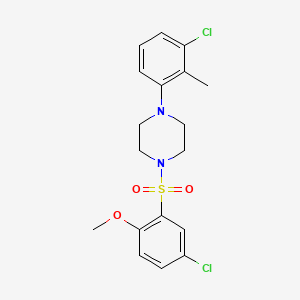
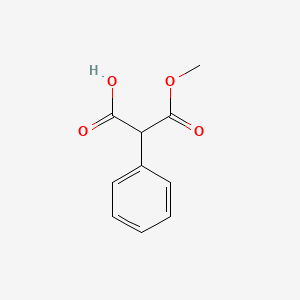
![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)


![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
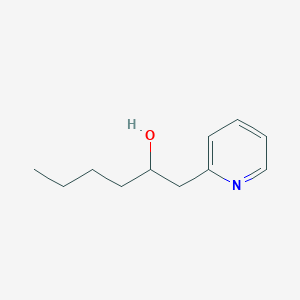
![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)
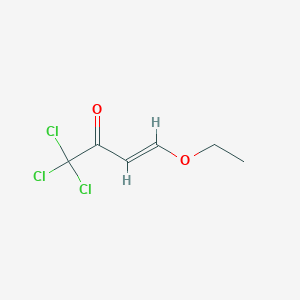
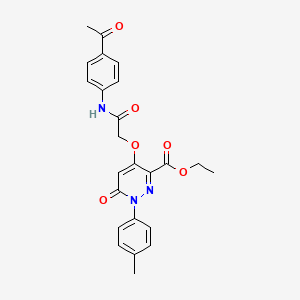
![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)
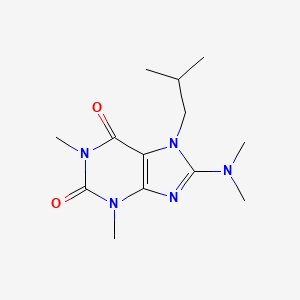
![N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2877210.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)